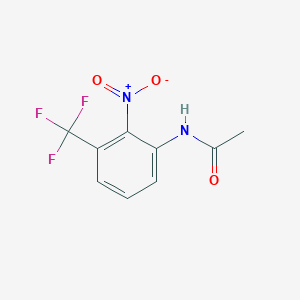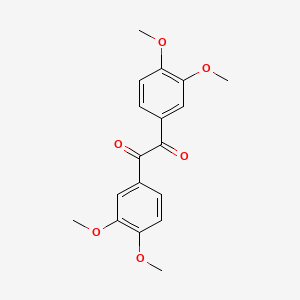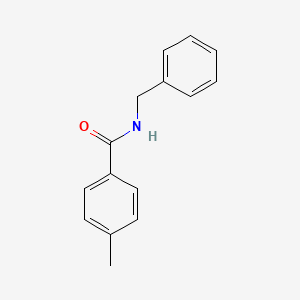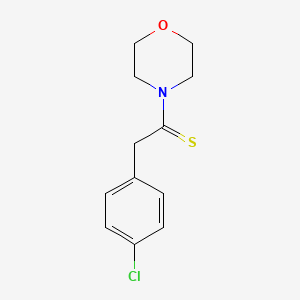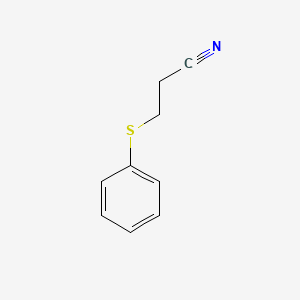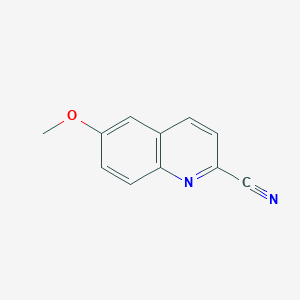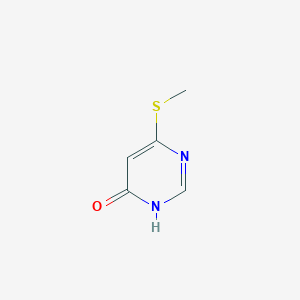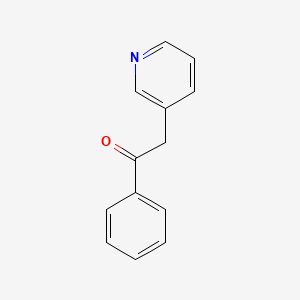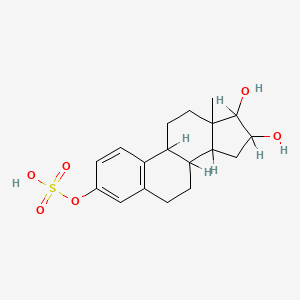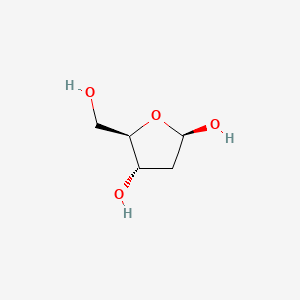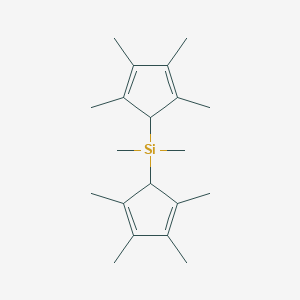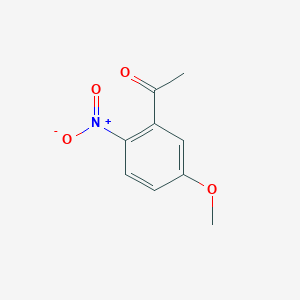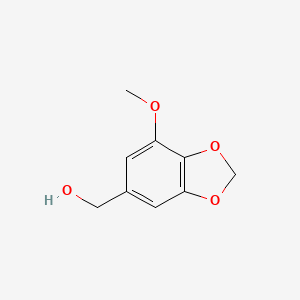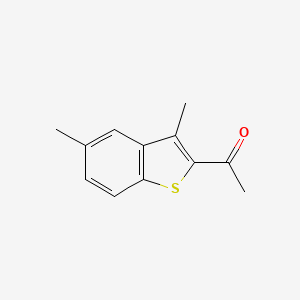![molecular formula C16H17NO4S B1606008 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid CAS No. 34635-34-2](/img/structure/B1606008.png)
2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid
説明
“2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid” is a chemical compound that has been studied for its potential applications in various fields . It belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .
Synthesis Analysis
The synthesis of a similar compound, “2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid”, was reported in a study . The process involved adding Na2CO3 solution to cysteine in H2O at -5 oC to -10 oC, followed by the addition of para-toluene sulfonyl chloride in 3 portions over a period of 1 hour . The slurry was then warmed to room temperature and allowed to stir for 4 hours .
Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques. For instance, Fourier Transform infrared (FT-IR) was used to confirm the structure of a synthesized compound . In another study, the fitting pattern of a similar compound illustrated H-bonding interactions with both Arg287 and Tyr283 through its diethylaminomethylsulphonamide fragment .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied to some extent. For example, the melting point range of a similar compound, “2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid”, was determined to be 105-107 oC .
科学的研究の応用
Antiulcer Agent Development
A series of compounds including 2-{[(4-methylphenyl) sulfonyl] amino}-3-sulfanylpropanoic acid and its analogs have been synthesized and screened for their in vivo efficacy as antiulcer agents. These compounds have demonstrated potential in various gastric models and have been studied for their mode of action, particularly in the inhibition of H+/K+ ATPase activity in gastric microsome isolated from rat stomachs (Sahoo & Subudhi, 2014).
Palladium(II) Coordination Compounds
Research into the interaction of 2-aminooxypropanoic acid and its methyl ester with palladium(II) has been conducted. This study provides insights into the formation of chelates with the acid and the coordination of its esters to the metal through the nitrogen atom of the aminooxy group (Warnke & Trojanowska, 1993).
Antiandrogen Properties
The nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2- hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide and related compounds have been explored for their potential as antiandrogens. Research includes the resolution and determination of the absolute configuration of the active enantiomer (Tucker & Chesterson, 1988).
EP1 Receptor Selective Antagonists
Compounds with the phenyl-sulfonyl moiety have shown potential as EP1 receptor selective antagonists. The structure-activity relationship studies of these compounds have revealed optimized antagonist activity and in vivo efficacy (Naganawa et al., 2006).
将来の方向性
The future research directions for this compound could involve further exploration of its potential applications, particularly in the field of medicine given its antibacterial activity . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards could provide valuable insights.
特性
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRCVIZBNRUWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid | |
CAS RN |
34635-34-2, 13505-32-3 | |
| Record name | NSC 88484 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034635342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC88484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 13505-32-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



